Anti‑tubercular Whole‑Cell Potency: 5‑Benzyl vs. 5‑Methyl Substitution Drives 388‑Fold Difference in MIC
Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate exhibits an MIC of 0.06 µg/mL (240 nM) against Mycobacterium tuberculosis H37Rv [REFS‑1]. In contrast, the direct 5‑methyl analog (methyl 2‑amino‑5‑methylthiazole‑4‑carboxylate) shows an MIC of 0.093 mM (93 µM) under comparable conditions [REFS‑2]. This represents a 388‑fold improvement in molar potency conferred solely by the benzyl substituent. The benzyl derivative is 388‑fold more potent on a molar basis than the 5‑methyl analog (240 nM vs. 93 µM), and the MIC value of 0.06 µg/mL is comparable to first‑line anti‑TB agents in in vitro assays [REFS‑1].
| Evidence Dimension | MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.06 µg/mL (240 nM) |
| Comparator Or Baseline | Methyl 2-amino-5-methylthiazole-4-carboxylate: 0.093 mM (93 µM) |
| Quantified Difference | 388‑fold lower molar concentration required for inhibition (240 nM vs. 93,000 nM) |
| Conditions | Broth microdilution assay against M. tuberculosis H37Rv strain |
Why This Matters
This potency differential justifies procuring the 5‑benzyl derivative over the 5‑methyl analog for anti‑TB screening or lead optimization programs.
- [1] Al‑Balaa B, et al. Identification of 2‑Aminothiazole‑4‑Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β‑Ketoacyl‑ACP Synthase mtFabH. PLoS ONE. 2009;4(5):e5617. doi:10.1371/journal.pone.0005617 View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 2.3.1.180 (β‑ketoacyl‑ACP synthase). Methyl 2‑amino‑5‑benzylthiazole‑4‑carboxylate and methyl 2‑amino‑5‑methylthiazole‑4‑carboxylate MIC values. https://www.brenda-enzymes.de/literature.php?e=2.3.1.180&r=706427 View Source
